![molecular formula C23H31N3O2 B4464440 2-(2-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4464440.png)
2-(2-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
Overview
Description
2-(2-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases. TAK-659 has also been shown to reduce the number of B-cells in the blood and lymphoid tissues.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. TAK-659 also has good selectivity for BTK, which reduces off-target effects. However, TAK-659 has some limitations for lab experiments. It has a short half-life, which may require frequent dosing in animal studies. TAK-659 may also have limited efficacy in certain types of cancer and autoimmune diseases.
Future Directions
There are several future directions for the study of TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another direction is the investigation of TAK-659 in other types of cancer and autoimmune diseases. The development of more potent and selective BTK inhibitors is also an area of active research. Finally, the optimization of dosing regimens and the investigation of the pharmacokinetics and pharmacodynamics of TAK-659 are important areas for future study.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)20-7-5-6-8-21(20)28-17-22(27)24-18-9-11-19(12-10-18)26-15-13-25(4)14-16-26/h5-12H,13-17H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYNVJTGIHGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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